molecular formula C21H22N2O3S B11226995 N-(bicyclo[2.2.1]hept-2-yl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

N-(bicyclo[2.2.1]hept-2-yl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11226995
M. Wt: 382.5 g/mol
InChI Key: IKVHRELURJGFAI-UHFFFAOYSA-N
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Description

N-(bicyclo[221]hept-2-yl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(bicyclo[2.2.1]hept-2-yl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)arenesulfonamides with epichlorohydrin in the presence of tetramethylammonium iodide . This reaction yields a group of framework N-(oxiran-2-yl)methylsulfonamides and a series of new dioxiranes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(bicyclo[2.2.1]hept-2-yl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dioxiranes, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

N-(bicyclo[2.2.1]hept-2-yl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(bicyclo[2.2.1]hept-2-yl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but it is believed that the compound exerts its effects through binding to specific receptors or enzymes, leading to changes in cellular processes .

Properties

Molecular Formula

C21H22N2O3S

Molecular Weight

382.5 g/mol

IUPAC Name

N-(2-bicyclo[2.2.1]heptanyl)-6-methyl-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxamide

InChI

InChI=1S/C21H22N2O3S/c1-23-19-9-8-15(21(24)22-18-11-13-6-7-14(18)10-13)12-17(19)16-4-2-3-5-20(16)27(23,25)26/h2-5,8-9,12-14,18H,6-7,10-11H2,1H3,(H,22,24)

InChI Key

IKVHRELURJGFAI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)NC3CC4CCC3C4)C5=CC=CC=C5S1(=O)=O

Origin of Product

United States

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